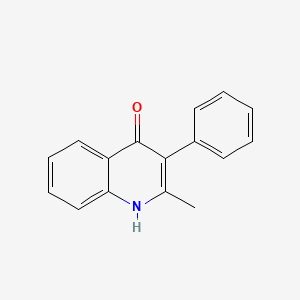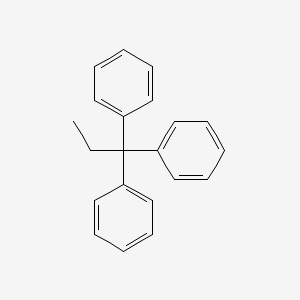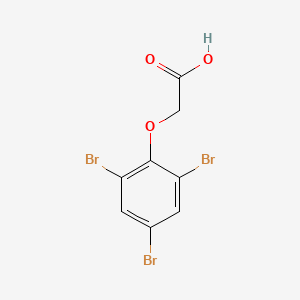
2-Methyl-3-phenylquinolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylquinolin-4(1h)-one is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methyl group at the second position, a phenyl group at the third position, and a keto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylquinolin-4(1h)-one can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between an isatin and an aryl methyl ketone in the presence of a base. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol.
Another approach involves the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. This method requires acidic or basic conditions and can be carried out in solvents like acetic acid or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenylquinolin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.
Medicine: Quinoline derivatives, including 2-Methyl-3-phenylquinolin-4(1h)-one, have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenylquinolin-4(1h)-one varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The quinoline core structure allows for π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the phenyl group at the third position.
3-Phenylquinoline: Lacks the methyl group at the second position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a keto group at the fourth position.
Uniqueness
2-Methyl-3-phenylquinolin-4(1h)-one is unique due to the presence of both a methyl group and a phenyl group on the quinoline core, as well as the keto group at the fourth position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5350-61-8 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-methyl-3-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO/c1-11-15(12-7-3-2-4-8-12)16(18)13-9-5-6-10-14(13)17-11/h2-10H,1H3,(H,17,18) |
Clé InChI |
OFYQHVQAZBGWIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)


![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)


![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)


